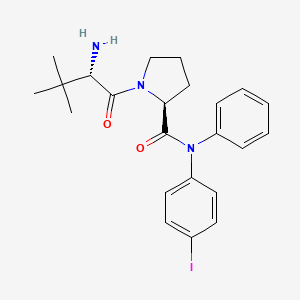
(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structural features, including an amino group, a dimethylbutanoyl moiety, and an iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the carboxamide group. The iodophenyl and dimethylbutanoyl groups are then attached through specific coupling reactions. Common reagents used in these reactions include amines, carboxylic acids, and halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including chromatography and recrystallization, are used to isolate the final product.
化学反応の分析
Types of Reactions
(S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodophenyl group can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
- (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-phenylpyrrolidine-2-carboxamide
- (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-chlorophenyl)-N-phenylpyrrolidine-2-carboxamide
Uniqueness
The presence of the iodophenyl group in (S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C23H28IN3O2 |
|---|---|
分子量 |
505.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-(4-iodophenyl)-N-phenylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H28IN3O2/c1-23(2,3)20(25)22(29)26-15-7-10-19(26)21(28)27(17-8-5-4-6-9-17)18-13-11-16(24)12-14-18/h4-6,8-9,11-14,19-20H,7,10,15,25H2,1-3H3/t19-,20+/m0/s1 |
InChIキー |
GIECQFCRSFHUBO-VQTJNVASSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)N |
正規SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
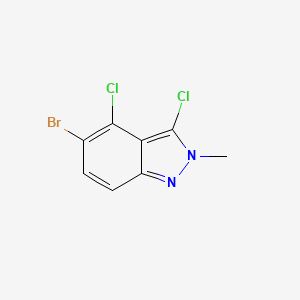
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
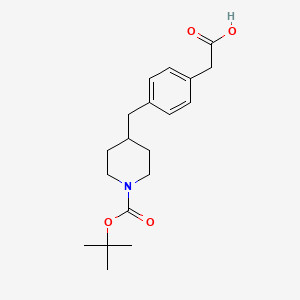
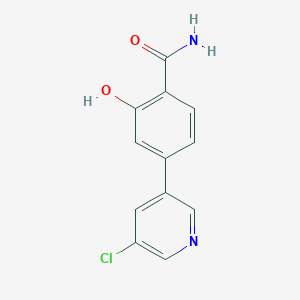
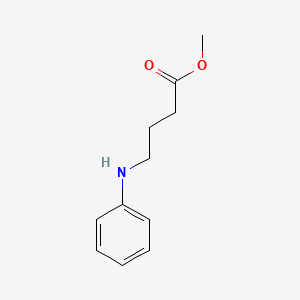
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)

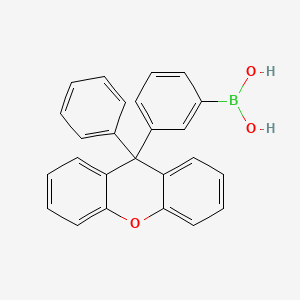

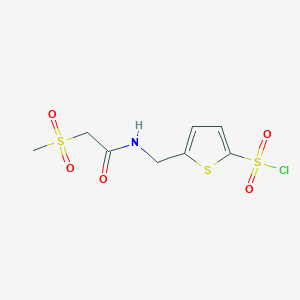
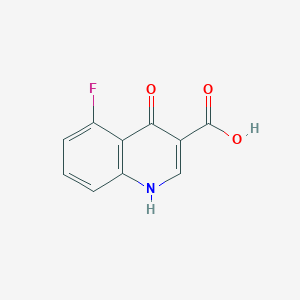

![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)
